
Rabeprazole thioether
Overview
Description
Rabeprazole thioether is a critical metabolite and synthetic intermediate of rabeprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) . Structurally, rabeprazole consists of a pyridine and benzimidazole moiety linked by a methylsulfonyl group. Its metabolism occurs predominantly via a nonenzymatic pathway (85–90% of total metabolism), reducing rabeprazole to this compound, with minor contributions from CYP2C19-mediated demethylation and CYP3A4-mediated sulfone formation . This nonenzymatic degradation minimizes the impact of genetic polymorphisms in CYP2C19, ensuring consistent pharmacokinetics and efficacy across diverse patient populations .
This compound is also pharmacologically significant as an intermediate in the industrial synthesis of rabeprazole sodium, where microreactor technology enables efficient oxidation of the thioether to the active sulfoxide form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rabeprazole sulfide can be synthesized through various methods. One common method involves the reaction of 2-mercaptobenzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In industrial settings, rabeprazole sulfide is often produced using continuous flow microreactors, which offer improved reaction efficiency and stability compared to traditional batch processes . The oxidation of rabeprazole sulfide to rabeprazole is a key step in the production process, typically using oxidizing agents such as sodium hypochlorite .
Chemical Reactions Analysis
Types of Reactions: Rabeprazole sulfide undergoes several types of chemical reactions, including:
O-Demethylation: Rabeprazole sulfide can also undergo O-demethylation to form O-demethylated metabolites.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, m-chloroperbenzoic acid.
Reaction Conditions: Reflux in solvents such as ethanol or methanol, continuous flow microreactors for industrial production.
Major Products:
Rabeprazole: The primary product formed from the oxidation of rabeprazole sulfide.
O-Demethylated Metabolites: Formed through O-demethylation reactions.
Scientific Research Applications
Rabeprazole thioether is a metabolite and derivative of rabeprazole, a proton pump inhibitor (PPI). Research indicates that this compound has several notable applications, particularly in the context of Helicobacter pylori infection and motility inhibition .
Scientific Research Applications
Helicobacter pylori Motility Inhibition: this compound (RPZ-TH) demonstrates a marked inhibitory effect on the motility of H. pylori, a bacterium crucial in the development of gastritis . H. pylori possesses multiple polar flagella that facilitate its movement, which is essential for colonizing the gastric mucosa . RPZ-TH's inhibitory action on this motility suggests potential applications in combating H. pylori infections .
Comparative Studies: Studies comparing rabeprazole and its thioether derivative (RPZ-TH) with other PPIs like lansoprazole (LPZ) and omeprazole (OPZ) have shown varied inhibitory effects on H. pylori motility. RPZ-TH exhibits the most potent inhibitory effect, while rabeprazole shows moderate inhibition, and omeprazole displays very weak inhibition .
Broad-Spectrum Antibacterial Activity: RPZ-TH strongly inhibits the motility of spiral bacteria such as Campylobacter jejuni and Campylobacter coli, but not Vibrio cholerae, Vibrio parahaemolyticus, Salmonella enterica serovar Typhimurium, or Proteus mirabilis . This suggests that RPZ-TH's mechanism of action may be specific to certain bacterial surface molecules or flagella structures common among spiral bacteria .
Methodology for Quantification: A simple and rapid chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously quantify rabeprazole enantiomers and their metabolites, including rabeprazole sulfoxide and desmethyl rabeprazole enantiomers, and LC-MS to quantify this compound .
Pharmacokinetic Studies: Studies have examined the pharmacokinetic properties of rabeprazole and its metabolites, including this compound, in rat models. These studies found that desmethyl rabeprazole and this compound showed higher exposure and lower clearance rates in the last administration compared to the first, suggesting potential accumulation or altered metabolism with repeated dosing .
Mechanism of Action
Rabeprazole sulfide itself does not have a direct mechanism of action, as it is an intermediate compound. its oxidation product, rabeprazole, exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme in gastric parietal cells . This inhibition blocks the final step of gastric acid secretion, reducing overall acid production and providing relief from acid-related conditions .
Comparison with Similar Compounds
Metabolic Pathways and Enzyme Dependence
Rabeprazole thioether distinguishes itself from other PPIs through its unique metabolic profile. Below is a comparative analysis of key PPIs:
*Anaprazole is a novel PPI with preliminary data suggesting similarities to rabeprazole in metabolism .
Key Findings :
- Rabeprazole’s nonenzymatic metabolism reduces interpatient variability in drug exposure. For example, the difference in area under the curve (AUC) between CYP2C19 extensive metabolizers (EMs) and poor metabolizers (PMs) is <2-fold for rabeprazole versus >10-fold for omeprazole .
- In contrast, omeprazole and lansoprazole require dose adjustments in CYP2C19 PMs to avoid toxicity or therapeutic failure .
Drug-Drug Interactions (DDIs)
Rabeprazole exhibits a lower propensity for DDIs compared to other PPIs:
- However, in vivo studies show minimal clinical impact.
In contrast:
- Omeprazole and esomeprazole inhibit CYP2C19, increasing the exposure of drugs like clopidogrel and diazepam .
- Lansoprazole’s efficacy is highly dependent on CYP2C19 status, requiring quadruple dosing in EMs to achieve therapeutic pH levels .
Acid Suppression and Healing Rates
Rabeprazole demonstrates comparable or superior efficacy to other PPIs:
Biological Activity
Rabeprazole thioether, a derivative of the proton pump inhibitor (PPI) rabeprazole, exhibits significant biological activity, particularly in the context of gastric acid suppression and antimicrobial effects against Helicobacter pylori. This article delves into its pharmacological properties, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 117977-21-6 |
Molecular Formula | C₁₈H₂₁N₃O₂S |
Molecular Weight | 343.443 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Melting Point | 120.5 - 121.5 °C |
Boiling Point | 546.4 ± 60.0 °C at 760 mmHg |
Flash Point | 284.2 ± 32.9 °C |
This compound is primarily noted for its role as an active metabolite of rabeprazole, contributing to the drug's overall pharmacological effects .
This compound functions as a potent inhibitor of the (H+/K+)-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. This mechanism is crucial for treating conditions associated with excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Additionally, this compound has been shown to inhibit the motility of H. pylori, a bacterium linked to peptic ulcers and gastritis. This antimicrobial action enhances its therapeutic efficacy in eradicating H. pylori infections when used in combination with antibiotics .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption and metabolism:
- Bioavailability: Approximately 52% for rabeprazole.
- Protein Binding: High at about 96.3%.
- Metabolism: Primarily through cytochrome P450 enzymes (CYP2C19 and CYP3A4) in the liver.
- Elimination Half-life: Approximately 1 hour.
- Excretion: About 90% via kidneys as metabolites .
Metabolic Pathways
Rabeprazole is metabolized into several active metabolites including this compound, which undergoes stereoselective re-oxidation primarily via CYP3A4 to produce (R)-rabeprazole . This metabolic pathway highlights the importance of understanding individual patient responses based on genetic variations affecting enzyme activity.
Efficacy in Clinical Settings
Clinical studies have demonstrated the safety and efficacy of this compound in treating various gastrointestinal disorders:
- Long-term Safety Profile: A study involving daily oral administration of rabeprazole (10 mg) over 104 weeks reported no major side effects, indicating a favorable safety profile for long-term use .
- Gender Differences in Pharmacokinetics: Research indicates that females may experience a delayed onset of action compared to males, with a significant absorption delay attributed to physiological differences .
Case Study: H. pylori Eradication
A notable case study evaluated the effectiveness of this compound combined with antibiotics against H. pylori strains. The results indicated that the combination therapy significantly reduced bacterial load and improved patient outcomes related to peptic ulcer disease .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways leading to the formation of rabeprazole thioether?
Rabeprazole undergoes hepatic and nonenzymatic degradation to form its thioether metabolite (M1). In human liver microsomes, enzymatic metabolism via cytochrome P450 (CYP450) isoforms and spontaneous degradation in specific buffers (e.g., phosphate) contribute to this process. The metabolic stability of rabeprazole decreases over incubation time, with buffer composition (e.g., phosphate vs. Tris-HCl) significantly influencing degradation kinetics . Nonenzymatic degradation is pH-dependent, while enzymatic activity follows Michaelis-Menten kinetics (Vmax = 5.07 µg/mL/h, Km = 10.39 µg/mL) .
Q. How can researchers distinguish this compound from other metabolites in vitro?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are standard methods. The thioether metabolite elutes at distinct retention times and exhibits unique mass-to-charge (m/z) ratios. For example, LC/MS can differentiate M1 (thioether) from M6 (carboxylic acid) and M2 (sulphone) based on fragmentation patterns .
Q. What factors influence the nonenzymatic degradation of rabeprazole to its thioether form?
Buffer type, pH, and incubation time are critical. Phosphate buffer accelerates degradation compared to Tris-HCl, likely due to ionic interactions. Degradation follows first-order kinetics, with pH affecting protonation states of reactive sulfoxide groups .
Advanced Research Questions
Q. How does CYP2C19 polymorphism impact this compound formation, and how should this be addressed in clinical trial design?
Rabeprazole’s metabolism is less dependent on CYP2C19 compared to other PPIs, as nonenzymatic pathways dominate thioether formation. However, CYP3A4 and CYP2C19 still contribute, necessitating genotyping in pharmacokinetic (PK) studies. Poor metabolizers (PMs) exhibit a smaller difference in AUC compared to extensive metabolizers (EMs), reducing variability in drug response . Clinical trials should stratify participants by CYP2C19 status and use population PK modeling to account for genetic heterogeneity .
Q. What methodological considerations are critical for assessing this compound’s stability in long-term storage?
Stability studies must account for temperature, light exposure, and matrix effects (e.g., plasma vs. buffer). For example, UPLC-MS/MS analyses show that thioether degradation in plasma samples stored at -80°C is negligible over 6 months, but freeze-thaw cycles >3 significantly alter metabolite ratios . Use of stabilizers (e.g., ascorbic acid) in sample preparation is recommended .
Q. How can in vitro-in vivo extrapolation (IVIVE) models predict this compound exposure in humans?
IVIVE requires integrating microsomal clearance data, protein binding (97% for rabeprazole), and physiological parameters (e.g., hepatic blood flow). For instance, scaling human liver microsomal intrinsic clearance (CLint) using the "well-stirred" model can predict hepatic clearance, but nonenzymatic degradation must be subtracted to avoid overestimation .
Q. What experimental designs are optimal for studying this compound’s role in Helicobacter pylori resistance?
Co-incubation assays with clarithromycin-resistant H. pylori strains and efflux pump inhibitors (e.g., PAβN) can isolate thioether’s antimicrobial effects. This compound inhibits bacterial motility and growth at concentrations ≥10 µg/mL, with synergy observed when combined with amoxicillin . Minimum inhibitory concentration (MIC) assays should use agar dilution methods per CLSI guidelines .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s metabolic stability?
Use mixed-effects models to account for inter-individual variability in microsomal activity. For time-dependent degradation, nonlinear regression (e.g., Michaelis-Menten with time-dependent terms) is essential. Conflicting results between studies may arise from differences in buffer systems or microsomal donor pools; meta-analyses should include sensitivity analyses for these variables .
Q. How should researchers validate HPLC/LC-MS methods for quantifying this compound in complex matrices?
Follow ICH M10 guidelines:
- Linearity : 5-point calibration curves (1–50 µg/mL) with R² >0.99.
- Precision : Intra-day and inter-day CV <15% for QC samples.
- Recovery : >85% in spiked plasma vs. buffer controls. Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) .
Q. What in vitro models best replicate this compound’s interaction with gastric proton pumps?
Porcine gastric vesicles or transfected HEK293 cells expressing human H+/K+-ATPase are preferred. Thioether’s inhibitory activity is pH-dependent, with IC50 values 2–3-fold higher than rabeprazole. Pre-incubate vesicles at pH 6.0 to mimic acidic conditions during proton pump activation .
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
Record name | Rabeprazole-thioether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.